molecular formula C12H19BrN2O2 B4988066 (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine

Cat. No. B4988066
M. Wt: 303.20 g/mol
InChI Key: VZJVRFUCIRATMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of ether amines and has a molecular weight of 330.23 g/mol. In

Mechanism of Action

The mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to act by binding to specific receptors in the body. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to have anticancer effects by inducing apoptosis in cancer cells. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have antiviral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has not been extensively studied for its potential toxicity, so caution should be exercised when working with this compound.

Future Directions

There are a number of future directions for research on (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. One area of interest is the development of new drugs targeting the serotonin 5-HT2A receptor using (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine as a ligand. Another area of interest is the development of new anticancer drugs based on the structure of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. In addition, further research is needed to fully understand the mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine and its potential applications in scientific research.

Synthesis Methods

(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-(2-bromophenoxy) ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified using column chromatography.

Scientific Research Applications

(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been studied for its potential use as a ligand in the development of new drugs targeting G protein-coupled receptors.

properties

IUPAC Name

N'-[2-[2-(2-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O2/c13-11-3-1-2-4-12(11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJVRFUCIRATMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCNCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine

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